4-Chlorobenzo[f]isoquinoline
Overview
Description
4-Chlorobenzo[f]isoquinoline is a novel compound with properties that make it a significant activator of CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. This makes it particularly interesting for research in areas such as cystic fibrosis treatment (Murthy et al., 2005).
Synthesis Analysis
Research into the synthesis of 4-Chlorobenzo[f]isoquinoline and its derivatives often involves multi-step chemical processes. For instance, derivatives have been obtained through one-pot synthesis reactions involving acid-catalyzed condensation and cyclization processes (Yamuna et al., 2010).
Molecular Structure Analysis
Structural investigations have provided insights into the crystal structures of isoquinoline derivatives. These studies reveal the importance of hydrogen bonds in stabilizing the molecular structure and shed light on the molecular shape and conformation of these compounds (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
4-Chlorobenzo[f]isoquinoline undergoes various chemical reactions, including activation of CFTR and KCNN4 channels. This property is not shared with other benzoquinolines, highlighting its unique chemical behavior (Murthy et al., 2005).
Physical Properties Analysis
The physical properties of 4-Chlorobenzo[f]isoquinoline derivatives, such as their crystallization behavior and molecular geometry, have been studied to understand their stability and reactivity (Yamuna et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Chlorobenzo[f]isoquinoline, including its reactivity under various conditions and its interaction with different chemical agents, have been extensively explored. These studies are crucial for developing new pharmaceuticals and understanding the compound's potential applications in medicine and industry (Murthy et al., 2005).
Scientific Research Applications
Activation in Cystic Fibrosis Treatment
4-Chlorobenzo[F]isoquinoline (CBIQ) is a novel compound that has shown potential in the treatment of cystic fibrosis. Research has demonstrated its ability to activate CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. These channels are vital in transporting epithelia. Particularly, CBIQ can activate DeltaF508 CFTR, the most common mutant form of CFTR present in approximately 75% of patients with cystic fibrosis. This characteristic distinguishes CBIQ from other benzoquinolines and highlights its potential as a new chemical scaffold for developing agents for cystic fibrosis treatment (Murthy et al., 2005).
Analgesic and Anti-Inflammatory Effects
Isoquinoline alkaloids, including those structurally related to 4-Chlorobenzo[f]isoquinoline, have demonstrated significant analgesic and anti-inflammatory effects. This is evident in compounds like 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown promising results in reducing pain and inflammation in various experimental models. These findings indicate the therapeutic potential of isoquinoline alkaloids in pain management and anti-inflammatory treatments (Rakhmanova et al., 2022).
Safety And Hazards
Future Directions
4-Chlorobenzo[f]isoquinoline is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients . This suggests potential future directions in the treatment of cystic fibrosis and other conditions involving these ion channels .
properties
IUPAC Name |
4-chlorobenzo[f]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLTRRYZVBEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464737 | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[f]isoquinoline | |
CAS RN |
32081-28-0 | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.